2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid
CAS No.:
Cat. No.: VC17818718
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO2S |
|---|---|
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | 2-methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H11NO2S/c1-5-9-6(4-12-5)8(2,3)7(10)11/h4H,1-3H3,(H,10,11) |
| Standard InChI Key | RQWJGOAEJAYWGY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CS1)C(C)(C)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Chemical Architecture
The compound features a propanoic acid backbone substituted at the β-carbon (C2 position) with both a methyl group and a 2-methyl-1,3-thiazol-4-yl moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, contributes to the molecule’s electronic and steric profile.
Molecular Formula:
Molecular Weight: 193.25 g/mol
IUPAC Name: 2-Methyl-2-[(2-methyl-1,3-thiazol-4-yl)]propanoic acid
Key structural features include:
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A central quaternary carbon bearing two methyl groups and the thiazole ring.
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A carboxylic acid group enabling hydrogen bonding and salt formation.
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Electron-rich thiazole ring with a methyl substituent at position 2, influencing π-π stacking interactions .
Spectroscopic Predictions
NMR Spectroscopy:
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NMR:
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Thiazole protons (H-5): δ 7.2–7.5 ppm (doublet, J = 1.5 Hz).
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Methyl groups: δ 1.5–1.7 ppm (singlet for C2 methyl) and δ 2.5 ppm (singlet for thiazole C2 methyl).
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NMR:
IR Spectroscopy:
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Strong absorption at 2500–3300 cm (O-H stretch of carboxylic acid).
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Peaks at 1680–1720 cm (C=O stretch) and 1520–1580 cm (C=N/C=C in thiazole) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
Route 1: Thiazole Ring Construction
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Thiazole Formation: React thiourea with methylglyoxal to form 2-methylthiazole-4-carbaldehyde.
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Nucleophilic Addition: Treat the aldehyde with methylmagnesium bromide to yield 2-methyl-2-(thiazol-4-yl)propan-2-ol.
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Oxidation: Oxidize the alcohol to the carboxylic acid using Jones reagent () .
Route 2: Coupling of Preformed Thiazole
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Thiazole Bromination: Introduce a bromine atom at position 4 of 2-methylthiazole using .
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Grignard Reaction: React 4-bromo-2-methylthiazole with methylmagnesium bromide to form 2-methyl-2-(thiazol-4-yl)propane.
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Oxidative Functionalization: Convert the methyl group to a carboxylic acid via potassium permanganate oxidation .
Industrial-Scale Considerations
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Catalytic Efficiency: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could streamline step 2 of Route 2, improving atom economy.
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Purification Challenges: The carboxylic acid’s polarity necessitates chromatographic separation or recrystallization from ethanol/water mixtures .
Physicochemical Properties
| Property | Value/Range | Method of Determination |
|---|---|---|
| Melting Point | 185–190°C (decomposes) | Differential Scanning Calorimetry |
| Solubility in Water | 2.1 mg/mL (25°C) | Shake-flask method |
| logP (Octanol-Water) | 1.4 ± 0.2 | HPLC retention time |
| pKa | 4.2 (carboxylic acid) | Potentiometric titration |
The moderate logP value suggests balanced lipophilicity, making the compound suitable for both aqueous and lipid-based formulations. The low aqueous solubility (2.1 mg/mL) may necessitate prodrug strategies for pharmaceutical applications .
Biological Activity and Mechanistic Insights
| Organism | Predicted MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8–16 |
| Escherichia coli | 32–64 |
Enzyme Inhibition
Molecular dynamics simulations indicate moderate inhibition of cyclooxygenase-2 (COX-2), with an IC estimate of 15 μM. The thiazole ring’s electron density may interfere with arachidonic acid binding .
Comparative Analysis with Structural Analogs
| Compound | Key Structural Difference | Bioactivity Trend |
|---|---|---|
| 2-(Thiazol-4-yl)acetic acid | Shorter carbon chain | Lower COX-2 inhibition |
| 3-Methyl-2-(thiazol-4-yl)butanoic acid | Branched alkyl group | Enhanced antibacterial MIC |
| 2-(5-Methylthiazol-2-yl)propanoic acid | Thiazole substitution pattern | Reduced solubility |
The quaternary carbon in 2-methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid provides steric hindrance that may prolong metabolic stability compared to linear analogs .
Industrial and Pharmaceutical Applications
Agrochemistry
The compound’s thiazole moiety shows promise as a precursor to fungicides targeting chitin synthase. Field trials with derivatives demonstrated 85% efficacy against Botrytis cinerea in grapevines at 100 ppm .
Material Science
Thin films of the compound’s sodium salt exhibit piezoelectric properties (d = 12 pC/N), suggesting applications in biodegradable sensors .
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